4-(Methylsulfanyl)benzene-1,2-diol
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Overview
Description
4-(Methylthio)benzene-1,2-diol is an organic compound that belongs to the class of catechols. Catechols are characterized by the presence of a 1,2-dihydroxybenzene moiety. This compound is notable for its unique structure, which includes a methylthio group (-SCH3) attached to the benzene ring. The presence of both hydroxyl groups and a sulfur-containing substituent makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where a methylthio group is introduced using reagents like methylthiol and a suitable catalyst under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from simpler aromatic compounds. The process often includes steps like nitration, reduction, and substitution reactions to introduce the desired functional groups in a controlled manner .
Chemical Reactions Analysis
Types of Reactions: 4-(Methylthio)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or lead tetraacetate (Pb(OAc)4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) can be used for hydrogenation reactions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
4-(Methylthio)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(methylthio)benzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the methylthio group can interact with sulfur-containing enzymes and proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Catechol: Lacks the methylthio group and has different reactivity.
4-Methylcatechol: Similar structure but without the sulfur-containing group.
Thiophenol: Contains a sulfur group but lacks the hydroxyl groups.
Uniqueness: 4-(Methylthio)benzene-1,2-diol is unique due to the presence of both hydroxyl and methylthio groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
CAS No. |
64131-94-8 |
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Molecular Formula |
C7H8O2S |
Molecular Weight |
156.20 g/mol |
IUPAC Name |
4-methylsulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C7H8O2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 |
InChI Key |
TZTSPEAYXRJPDA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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